- Synthesis of deuterium-labelled trantinterolSynthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Journal of Labelled Compounds and Radiopharmaceuticals, 2010, 53(13), 779-781
Cas no 97760-76-4 (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one)
97760-76-4 structure
Product Name:1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
Numero CAS:97760-76-4
MF:C9H7ClF3NO
MW:237.60619187355
MDL:MFCD09907719
CID:840861
PubChem ID:13355511
Update Time:2025-09-23
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone
- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone
- 1-(4-Amino-3-chloro-5-trifluoromethyl-phenyl)-ethanone
- 4'-AMINO-3'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENON
- 4-Amino-3-Chloro-5-(Trifluoromethyl)Acetophenon
- 4'-amino-3'-chloro-5'-(trifluoromethyl)acetophenone
- Ethanone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-
- 4'-AMINO-3'-CHLORO-5'-TRIFLUOROMETHYLACETOPHENONE
- (trifluoromethyl)acetophenone
- PubChem10184
- KSC679K0L
- 4'-Amino-3'-chloro-5'-
- 3'-chloro-4'-Amino-5
- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone (ACI)
- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
- BCP17332
- AKOS015841054
- MFCD09907719
- DTXSID70538087
- CL8660
- DB-016052
- SCHEMBL5166345
- DS-17663
- GVPVKKWXJXESIC-UHFFFAOYSA-N
- 4-Amino-3-chloro-5-(trifluoromethyl)acetophenone
- 97760-76-4
- 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
-
- MDL: MFCD09907719
- Inchi: 1S/C9H7ClF3NO/c1-4(15)5-2-6(9(11,12)13)8(14)7(10)3-5/h2-3H,14H2,1H3
- Chiave InChI: GVPVKKWXJXESIC-UHFFFAOYSA-N
- Sorrisi: O=C(C)C1C=C(C(F)(F)F)C(N)=C(Cl)C=1
Proprietà calcolate
- Massa esatta: 237.01700
- Massa monoisotopica: 237.0168260g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 256
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 43.1
- XLogP3: 2.4
Proprietà sperimentali
- Densità: 1.408
- Punto di fusione: 132-134 ºC
- Punto di ebollizione: 288.415°C at 760 mmHg
- Punto di infiammabilità: 128 ºC
- PSA: 43.09000
- LogP: 3.72480
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Keep in dark place,Inert atmosphere,2-8°C
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Dati doganali
- CODICE SA:2922399090
- Dati doganali:
Codice doganale cinese:
2922399090Panoramica:
2922399090 Altre aldeidi amminocertoni e loro sali (compresi gli amminochinoni e i suoi sali, esclusi quelli contenenti più di un gruppo contenente ossigeno). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale
Riassunto:
2922399090 altre ammino-aldeide, ammino-chetoni e ammino-chinoni, diverse da quelle contenenti più di un tipo di funzione ossigenata; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A857436-1g |
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone |
97760-76-4 | ≥97% | 1g |
¥321.30 | 2022-09-29 | |
| Fluorochem | 211646-250mg |
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |
97760-76-4 | 95% | 250mg |
£20.00 | 2022-03-01 | |
| Fluorochem | 211646-1g |
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |
97760-76-4 | 95% | 1g |
£45.00 | 2022-03-01 | |
| Fluorochem | 211646-5g |
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |
97760-76-4 | 95% | 5g |
£152.00 | 2022-03-01 | |
| TRC | A603575-50mg |
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone |
97760-76-4 | 50mg |
$ 110.00 | 2023-09-08 | ||
| TRC | A603575-100mg |
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone |
97760-76-4 | 100mg |
$ 178.00 | 2023-09-08 | ||
| TRC | A603575-250mg |
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone |
97760-76-4 | 250mg |
$ 414.00 | 2023-09-08 | ||
| TRC | A603575-500mg |
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone |
97760-76-4 | 500mg |
$ 793.00 | 2023-04-19 | ||
| TRC | A603575-1g |
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone |
97760-76-4 | 1g |
$ 1230.00 | 2022-06-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WM491-1g |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one |
97760-76-4 | 97% | 1g |
450.0CNY | 2021-07-12 |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, reflux
1.2 0.5 h, reflux; 2 h, reflux
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
1.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
1.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
1.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
1.2 0.5 h, reflux; 2 h, reflux
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
1.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
1.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
1.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
Riferimento
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
3.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
3.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
3.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
3.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
3.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
3.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
Riferimento
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Dimethylformamide ; 6 h, 150 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
2.2 Reagents: Acetic acid ; pH 7 - 8, cooled
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
3.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
4.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
5.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
5.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
5.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
2.2 Reagents: Acetic acid ; pH 7 - 8, cooled
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
3.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
4.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
5.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
5.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
5.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
Riferimento
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Calcium carbonate , Iodine Solvents: Ethanol , Water ; 12 h, 45 - 50 °C; 50 °C → rt
2.1 Solvents: Toluene ; 8 h, reflux
3.1 Solvents: Dimethylformamide ; 6 h, 150 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
4.2 Reagents: Acetic acid ; pH 7 - 8, cooled
4.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
5.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
5.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
6.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
7.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
7.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
7.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
7.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
2.1 Solvents: Toluene ; 8 h, reflux
3.1 Solvents: Dimethylformamide ; 6 h, 150 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
4.2 Reagents: Acetic acid ; pH 7 - 8, cooled
4.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
5.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
5.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
6.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
7.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
7.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
7.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
7.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
Riferimento
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
Riferimento
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Synthesis of further amino-halogen-substituted phenyl aminoethanols, Arzneimittel-Forschung, 1984, , 1612-24
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
2.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
2.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
2.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
1.1 Reagents: Thionyl chloride ; 2 h, reflux
2.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, reflux
2.2 0.5 h, reflux; 2 h, reflux
2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
2.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux
2.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
2.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
2.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
2.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
1.1 Reagents: Thionyl chloride ; 2 h, reflux
2.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, reflux
2.2 0.5 h, reflux; 2 h, reflux
2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
2.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux
2.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Riferimento
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideSynthesis of deuterium-labelled trantinterol, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 5 min, -10 °C → rt
2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
Riferimento
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
1.2 Reagents: Acetic acid ; pH 7 - 8, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
2.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
4.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
4.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
4.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
1.2 Reagents: Acetic acid ; pH 7 - 8, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
2.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
4.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
4.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
4.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
Riferimento
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Toluene ; 8 h, reflux
2.1 Solvents: Dimethylformamide ; 6 h, 150 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
3.2 Reagents: Acetic acid ; pH 7 - 8, cooled
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
4.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
4.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
5.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
6.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
6.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
6.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
6.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
2.1 Solvents: Dimethylformamide ; 6 h, 150 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
3.2 Reagents: Acetic acid ; pH 7 - 8, cooled
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
4.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
4.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
5.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
6.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
6.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
6.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
6.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
Riferimento
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Raw materials
- 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid
- 4-Iodo-2-trifluoromethylaniline
- 4-amino-3-(trifluoromethyl)benzoic acid
- 1-(4-amino-3-chloro-phenyl)ethanone
- 1,3-diethyl propanedioate
- 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE
- SILVER, (TRIFLUOROMETHYL)-
- 2,5-Pyrrolidinedione, 1-(trifluoromethyl)-
- trimethyl(trifluoromethyl)silane
- 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride
- N-Bromosuccinimide
- N-4-Cyano-2-(trifluoromethyl)phenylacetamide
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Preparation Products
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:97760-76-4)1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
Numero d'ordine:A845747
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:07
Prezzo ($):198.0
Email:sales@amadischem.com
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Letteratura correlata
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:97760-76-4)1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
Purezza:99%
Quantità:5g
Prezzo ($):198.0